3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-10-11-8-5-6(9(13)14)3-4-12(7)8/h3-5H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIMHMPGGUSZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyridine/Naphthyridine Precursors
The initial step typically involves the alkylation of a precursor such as 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) to form the corresponding 3-ethyl derivative (NAPA). This alkylation is crucial as it introduces the ethyl substituent at the 3-position, which is a defining feature of the target molecule.
- Reaction conditions: Alkylation is performed by reacting NAPH with an alkylating agent under controlled conditions to yield NAPA as a stable free base.
- Purity: The product NAPA is obtained with high purity, which is essential for subsequent coupling steps.
Formation of Hydrazide Intermediate (HYDZ)
Following alkylation, NAPA is converted to a hydrazide intermediate (HYDZ) by reaction with hydrazine derivatives. This hydrazide serves as the key precursor for cyclization to the triazole ring.
- Reaction conditions: The hydrazide formation involves reacting NAPA with hydrazine hydrate or substituted hydrazines under mild conditions.
- Isolation: HYDZ can be isolated as a free base or converted into salts or monohydrate forms to improve stability and handling.
Cyclization and Dehydration to Form the Triazolopyridine Core
The critical step is the cyclization of the hydrazide intermediate to form the fused triazolo[4,3-a]pyridine ring system. This involves dehydration reactions that close the triazole ring onto the pyridine nucleus.
- Dehydration agents: Phosphorus(V) dehydrating agents or thiophosphetane compounds are commonly employed.
- Reaction conditions: The reaction can be carried out in the presence of a base and under controlled temperature to favor cyclization.
- Outcome: The dehydration converts HYDZ into the target 3-ethyl-triazolo[4,3-a]pyridine-7-carboxylic acid (Compound A).
- Product forms: The compound can be isolated as free acid, hydrochloride salt, or monohydrate, all of which are stable under ambient conditions.
Alternative Synthetic Routes and Catalytic Methods
Although the above method is well-established, other synthetic routes have been explored for related triazolo-pyridine derivatives, which may be adaptable for the target compound:
One-pot three-component synthesis: For relatedtriazolo fused pyrimidines, one-pot reactions involving 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate catalyzed by 3-aminopropyltriethoxysilane (APTS) in ethanol have been reported. This method provides moderate to good yields under reflux for 24 hours. While this approach is for triazolo[4,3-a]pyrimidines, similar strategies might be adapted for triazolo[4,3-a]pyridines with suitable modifications.
Cyclization of hydrazide precursors: Other methods involve cyclization of hydrazides with triethyl orthoformate and acetic anhydride, which facilitate ring closure under mild conditions.
Reaction Conditions and Optimization
Research Findings and Analysis
- The multi-step approach involving alkylation, hydrazide formation, and dehydration is currently the most reliable and yields high purity product suitable for pharmaceutical applications.
- The dehydration step is critical and benefits from optimized use of phosphorus(V) dehydrating agents and controlled pH to maximize yield and stability of the triazolopyridine core.
- Formation of salts (e.g., hydrochloride) or monohydrates improves compound stability and solubility, which is important for downstream processing and formulation.
- Alternative catalytic methods, such as the use of APTS in one-pot synthesis, offer potential for more economical and scalable routes but require further adaptation for this specific compound.
- Industrial scale-up may incorporate continuous flow reactors and green chemistry principles to enhance sustainability and efficiency.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor functions by interacting with binding pockets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key parameters of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid with its analogs:
Note: The molecular weight of the 3-methyl derivative is inferred from its formula (C₈H₇N₃O₂). reports conflicting data (209.23 g/mol for C₉H₇N₃O₂), likely due to a typographical error .
Key Observations:
Substituent Effects :
- Increasing alkyl chain length (methyl → ethyl → isopropyl) linearly increases molecular weight and lipophilicity. For example, the ethyl substituent adds 14.06 g/mol compared to the methyl analog, while the isopropyl group further increases the weight to 205.21 g/mol .
- The ethyl ester derivative shares the same molecular formula as the 3-ethyl carboxylic acid but differs in functional groups (ester vs. acid), leading to distinct solubility and reactivity profiles .
Functional Group Impact :
Research and Application Insights
- Parent Compound : The unsubstituted [1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (C₇H₅N₃O₂) is a versatile intermediate in synthesizing kinase inhibitors and antiviral agents .
- 3-Methyl Analog : Despite its discontinuation, this compound was historically used to study the steric effects of small alkyl groups on receptor binding .
- Ethyl Ester Derivative : The ester’s improved membrane permeability (due to reduced polarity) makes it a preferred prodrug form in preclinical studies .
Biological Activity
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H9N3O2
- Molecular Weight : 179.19 g/mol
- CAS Number : 83636858
- Structural Characteristics : The compound features a triazole ring fused with a pyridine structure, which is known to enhance its biological activity by facilitating interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carboxylic acids.
- Carboxylation : Introducing the carboxylic acid group at the 7-position of the triazole-pyridine scaffold.
Antimicrobial Properties
Research has indicated that derivatives of triazolo-pyridine compounds exhibit notable antimicrobial activity. For instance, studies have shown that this compound demonstrates efficacy against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
The compound has also been evaluated for antiviral properties. It has shown potential in inhibiting viral replication in vitro against influenza viruses, with IC50 values indicating effective concentrations.
| Virus Strain | IC50 (µM) | EC50 (µM) |
|---|---|---|
| Influenza A | 12 | 25 |
| Influenza B | 10 | 20 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in microbial and viral pathogenesis. Molecular docking studies suggest strong binding affinities to viral polymerases and bacterial ribosomes.
Case Studies
- Antiviral Efficacy : A study published in Journal of Organic and Pharmaceutical Chemistry demonstrated that the compound significantly reduces viral load in infected cell lines without notable cytotoxicity at therapeutic doses .
- Bacterial Resistance : In another investigation, the compound was tested against multi-drug resistant strains of bacteria. Results indicated a synergistic effect when combined with standard antibiotics, enhancing their efficacy .
Q & A
Q. What are the optimal synthetic routes for 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid, and how can yield be improved?
A multi-step synthesis is typically employed, starting with cyclization of 1,2,4-triazoles and α,β-unsaturated esters. Evidence from analogous compounds suggests using potassium carbonate as a base in dimethylformamide (DMF) at reflux conditions, achieving ~72% yield . Microwave-assisted synthesis (e.g., 50–100°C for 2–4 hours) may reduce reaction time and improve purity. Post-synthesis purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization is recommended .
Q. How can structural characterization of this compound be performed to confirm its identity?
Key methods include:
- NMR spectroscopy : H and C NMR to verify the ethyl group (δ ~1.37 ppm for CH, δ ~4.33 ppm for CH) and carboxylic acid proton (broad peak at δ ~15 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHNO, exact mass 191.07 g/mol) .
- X-ray crystallography : Resolve planar fused-ring geometry and bond angles, if single crystals are obtainable .
Q. What solvents and storage conditions are suitable for this compound?
The compound is stable in anhydrous DMF or DMSO. Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How does the ethyl substituent influence the compound’s reactivity compared to methyl or trifluoromethyl analogs?
The ethyl group enhances lipophilicity and steric bulk, potentially altering:
- Solubility : Reduced aqueous solubility compared to methyl derivatives, requiring DMSO for biological assays .
- Electrophilic substitution : Lower reactivity at the 3-position due to steric hindrance, favoring functionalization at the 7-carboxylic acid group . Comparative data for methyl and trifluoromethyl analogs suggest trade-offs between metabolic stability (ethyl) and electronic effects (CF) .
Q. What strategies are effective for derivatizing the 7-carboxylic acid group?
Common functionalizations include:
- Amide formation : React with amines using coupling agents (e.g., EDCI/HOBt) to generate bioactive analogs. Yields up to 70% are achievable via methylaluminoxane-mediated reactions in dioxane .
- Esterification : Convert to ethyl esters (e.g., for prodrug development) using SOCl/ethanol .
- Metal coordination : The carboxylate moiety can act as a ligand for transition metals (e.g., Cu) in catalytic applications .
Q. How can conflicting biological activity data (e.g., herbicidal vs. anticancer) be resolved for triazolopyridine derivatives?
Contradictions often arise from assay-specific conditions or structural nuances:
- Mechanistic studies : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) versus cell viability tests (e.g., MTT for anticancer activity) .
- SAR analysis : Compare substituent effects; trifluoromethyl derivatives show herbicidal activity via plant enzyme inhibition, while ethyl derivatives may target mammalian kinases .
Methodological Recommendations
- Contradiction resolution : Replicate assays with standardized protocols (e.g., fixed pH, temperature) to isolate structural effects .
- Advanced purification : Use preparative HPLC for >99% purity in pharmacological studies .
- Computational modeling : Perform DFT calculations to predict electrophilic sites for targeted derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
